Flt-3 抑制剂 III

描述

Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .

Chemical Reactions Analysis

Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .

Physical And Chemical Properties Analysis

Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .

科学研究应用

Acute Myeloid Leukemia (AML) Treatment

Flt-3 Inhibitor III is primarily used in the treatment of acute myeloid leukemia (AML) , which is characterized by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. These mutations are one of the most common genetic alterations in AML, found in approximately one-third of newly diagnosed patients. The inhibitor is used to target aberrant FLT3 receptor signaling, which has significant implications for the biology and clinical management of AML .

Combination Therapy

Studies have explored the use of Flt-3 Inhibitor III in combination with chemotherapy for treating patients with FLT3-ITD relapsed/refractory (R/R) AML. The combination aims to enhance treatment efficacy compared to monotherapy .

Phosphorylation & Dephosphorylation Applications

Flt-3 Inhibitor III controls the biological activity of Flt-3 through its role in phosphorylation and dephosphorylation processes . This small molecule/inhibitor is used for research applications that study these fundamental cellular processes .

Maintenance Therapy

FLT3 inhibitors, including Flt-3 Inhibitor III, have been incorporated into maintenance therapy settings for AML. This involves using the inhibitor post-treatment to prevent relapse and maintain remission .

High-Risk Myelodysplastic Syndrome (HR-MDS)

Flt-3 Inhibitor III has also been studied for its efficacy in treating high-risk myelodysplastic syndrome (HR-MDS) , a group of disorders caused by poorly formed or dysfunctional blood cells .

Non-Specific Inhibition and Extrahematological Toxicity

The non-specific nature of Flt-3 Inhibitor III means it can also suppress other receptors like VEGFR, PDGFRA, PDGFRB, AXL, EGFR, and KIT. While this broad activity can be beneficial, it may also lead to extrahematological toxicity , affecting cutaneous, gastrointestinal, and cardiovascular systems .

作用机制

Target of Action

Flt-3 Inhibitor III primarily targets the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is commonly overexpressed or mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . This receptor plays an essential role in the normal development of hematopoietic stem cells and progenitor cells .

Mode of Action

Flt-3 Inhibitor III is a potent, ATP-competitive, and highly selective Flt-3 inhibitor . It controls the biological activity of Flt-3 . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation . The inhibitor interferes with this process, thereby inhibiting the activation of FLT3 and its downstream signaling pathways .

Biochemical Pathways

The activation of FLT3 leads to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . These signaling pathways promote cellular proliferation, inhibition of apoptosis, and inhibition of differentiation . By inhibiting FLT3, Flt-3 Inhibitor III disrupts these pathways, thereby affecting the proliferation and differentiation of cells .

Pharmacokinetics

Gilteritinib exhibits dose-proportional pharmacokinetics, with a median maximum concentration reached 2-6 hours following dosing and a mean elimination half-life of 113 hours . Elimination is primarily via feces . Gilteritinib is primarily metabolized via cytochrome P450 (CYP) 3A4 .

Result of Action

The inhibition of FLT3 by Flt-3 Inhibitor III results in the disruption of cellular proliferation and differentiation pathways . This leads to a decrease in the proliferation of cells and promotes apoptosis . These effects are particularly beneficial in the treatment of diseases like AML, where FLT3 is commonly overexpressed or mutated .

Action Environment

The efficacy of Flt-3 Inhibitor III can be influenced by various environmental factors. For instance, the presence of other signaling factors such as FL, CXCL12, and FGF2 can affect the primary resistance to FLT3 inhibitors . Furthermore, on-target mutations and off-target aberrations can lead to secondary resistance . Understanding these environmental factors is crucial for optimizing the use of FLT3 inhibitors in clinical practice .

未来方向

The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .

属性

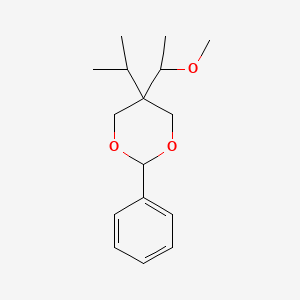

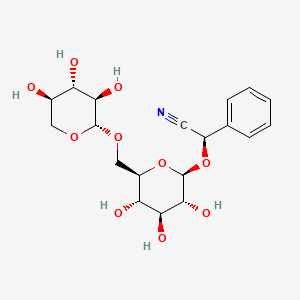

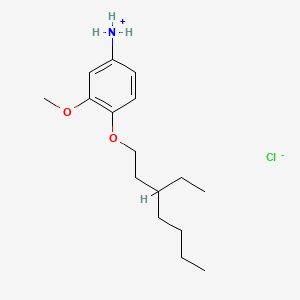

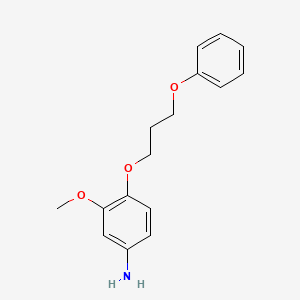

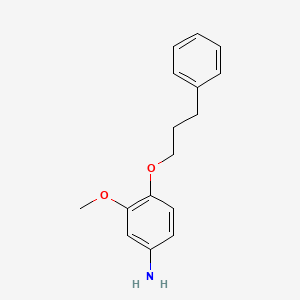

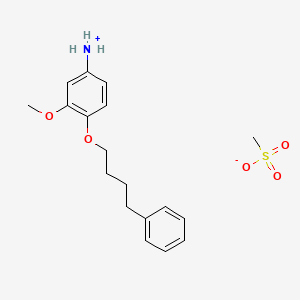

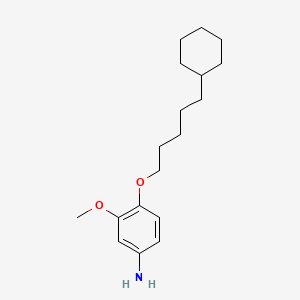

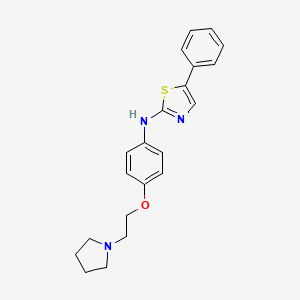

IUPAC Name |

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTULJDGIXMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flt-3 Inhibitor III | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。